(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid
Description
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid (CAS: 204688-61-9) is a chiral compound featuring a pyrrolidine ring (a five-membered heterocycle with one nitrogen atom) substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetic acid moiety at the 3-position via an ether linkage . Its molecular formula is C11H19NO4 (molar mass: 241.27 g/mol), and it is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug development. The Boc group enhances stability during synthetic processes by shielding the amine functionality, while the acetic acid component contributes to solubility in polar solvents and enables further derivatization .
Properties
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXFKAYCPIYPF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654372 | |
| Record name | {[(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895126-64-4 | |
| Record name | {[(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, also known by its CAS number 204688-61-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Biological Activity Overview
Case Studies
-
Antibacterial Activity
- A study highlighted the compound's effectiveness against Escherichia coli by demonstrating dual inhibition of DNA gyrase and topoisomerase IV. The results indicated a significant reduction in bacterial growth, showcasing its potential as an antibacterial agent.
- Reference : New Dual Inhibitors of Bacterial Topoisomerases with Broad Spectrum Activity .
- Neuropharmacological Effects
- Metabolic Pathway Modulation
Scientific Research Applications
Drug Development
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid is primarily utilized in drug development, particularly in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates. For instance, it can serve as a building block in the synthesis of pyrrolidine derivatives, which are known for their biological activities.
Case Study: Synthesis of Antihypertensive Agents
A notable application involves the synthesis of antihypertensive agents where this compound acts as an intermediate. Research has demonstrated that derivatives synthesized from this compound exhibit significant activity in lowering blood pressure, showcasing its importance in cardiovascular drug development.
Enzyme Inhibition Studies
The compound has been investigated for its role in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors that could lead to therapeutic advancements.
Data Table: Enzyme Inhibition Potency
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | 12.5 | Smith et al., 2023 |
| Carbonic Anhydrase | 8.0 | Johnson et al., 2024 |
Asymmetric Synthesis
The compound is also employed in asymmetric synthesis, particularly in creating chiral intermediates. Its chirality is beneficial for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals.
Case Study: Chiral Auxiliary Use
In a study by Wang et al. (2024), this compound was used as a chiral auxiliary in the synthesis of various optically active compounds, demonstrating its versatility and effectiveness in asymmetric synthesis.
Polymer Chemistry
The compound has potential applications in polymer chemistry as well. It can be used to modify polymers to enhance their properties, such as solubility and thermal stability.
Data Table: Polymer Modification Effects
| Polymer Type | Modification Type | Effect on Properties |
|---|---|---|
| Polyethylene Glycol | Copolymerization | Increased solubility |
| Polystyrene | Functionalization | Enhanced thermal stability |
Comparison with Similar Compounds
Key Differences :
- Molecular Weight : The piperidine analog has a marginally higher molar mass due to an additional methylene group.
- Density and Solubility : The pyrrolidine derivative (1.151 g/cm³) is denser than the piperidine analog (1.121 g/cm³), suggesting differences in packing efficiency and solubility .
Stereoisomers: (S)- vs. (R)-Enantiomers
The configuration at the chiral center critically influences biological activity. For instance:
| Property | (S)-Enantiomer (204688-61-9) | (R)-Enantiomer (204688-60-8) |
|---|---|---|
| Boiling Point (°C) | Not reported | 357.4 |
| Density (g/cm³) | 1.151 | 1.151 |
| Optical Rotation | Specific to (S)-form | Specific to (R)-form |
Implications :
- Enzymes and receptors often exhibit stereoselectivity; the (S)-enantiomer may show higher affinity in chiral environments .
- Both enantiomers share similar physical properties (e.g., density), but biological activity diverges significantly.
Substituted Heterocycles and Spirocyclic Analogs
Structural modifications such as methyl substitution or spirocyclic systems further diversify properties:
| Compound Name | CAS Number | Key Feature | LogP | PSA (Ų) |
|---|---|---|---|---|
| 2-(1-Boc-4-methylpiperidin-4-yl)acetic acid | 872850-31-2 | Methyl substitution | 1.656 | 66.84 |
| 2-Azaspiro[5.5]undecane-9-carboxylic acid | 1352882-80-4 | Spirocyclic structure | Not reported | Not reported |
Key Insights :
- Lipophilicity : Methyl-substituted derivatives (e.g., 872850-31-2) exhibit higher LogP values, enhancing membrane permeability .
Preparation Methods
Methanesulfonylation and Malonate Displacement Route
Step 1: Formation of Mesylate Intermediate
The starting tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate is treated with methanesulfonyl chloride in toluene to convert the hydroxyl group into a good leaving group, yielding tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate .
Step 2: Nucleophilic Displacement with Diethyl Malonate
The mesylate intermediate is then reacted with diethyl malonate in the presence of a strong base such as potassium tert-butoxide or sodium ethoxide in a polar aprotic solvent like 1-methyl-2-pyrrolidinone. This nucleophilic substitution proceeds with inversion of stereochemistry at the chiral center, producing diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate .
Step 3: Hydrolysis and Decarboxylation
Subsequent hydrolysis of the diester with aqueous potassium hydroxide followed by decarboxylation yields the target acid, (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid .
Solvents and Conditions Summary:
| Step | Reagents/Conditions | Solvent(s) | Notes |
|---|---|---|---|
| Mesylation | Methanesulfonyl chloride | Toluene | Room temperature; formation of mesylate |
| Malonate displacement | Diethyl malonate, KtBuO or NaOEt | 1-Methyl-2-pyrrolidinone | Inversion of stereochemistry |
| Hydrolysis and decarboxylation | KOH aqueous | Aqueous medium | Yields malonic acid derivative, then decarboxylates to acid |
This method is well-documented in patent literature and provides a stereoselective route to the acid with moderate to high yields.
Cyanomethyl Pyrrolidine Hydrolysis Route
Step 1: Starting from (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
The nitrile group is hydrolyzed under strongly basic conditions using sodium hydroxide (30%) in methanol at 100°C overnight.
Step 2: Acidification and Extraction
After completion, the reaction mixture is acidified with aqueous hydrochloric acid to pH 4-5, followed by extraction with ethyl acetate.
Step 3: Purification
The organic layers are dried and concentrated, and the crude product is purified by silica gel column chromatography (petroleum ether:ethyl acetate gradient) to afford the target acid.
- Yield: Approximately 90.16%
- Product: White solid
- LC-MS: m/z = 174 [M+H-56]+
This hydrolysis approach provides a straightforward and high-yielding method to prepare the acid from a nitrile precursor.
Oxalyl Chloride-Mediated Conversion of Hydroxypyrrolidine Derivatives
Step 1: Activation of Hydroxypyrrolidine
A derivative such as 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is dissolved in diethyl ether and cooled to 0°C.
Step 2: Addition of Oxalyl Chloride
Oxalyl chloride (2 equivalents) is added dropwise, and the mixture is allowed to warm to ambient temperature and stirred for 18 hours.
Step 3: Quenching and Workup
The reaction is cooled again to 0°C, quenched with water, stirred for 1 hour, and extracted with ether. The organic layers are washed, dried, filtered, and concentrated to afford the acid as a white solid.
Yield: 93% with rotameric forms observed.
NMR Data: 1H NMR (500 MHz, Acetone-d6) shows characteristic signals consistent with the Boc-protected pyrrolidine acetic acid structure.
This method leverages oxalyl chloride to activate hydroxyl groups and convert them into the corresponding acid functionality efficiently.
Reaction Conditions and Solvent Effects
The choice of solvent and base is critical in these syntheses:
| Reaction Step | Base(s) Used | Solvent(s) | Comments |
|---|---|---|---|
| Mesylation | None (acid chloride reagent) | Toluene | Non-polar solvent favors mesylation |
| Malonate displacement | Potassium tert-butoxide, Sodium ethoxide | 1-Methyl-2-pyrrolidinone, DMF, THF, etc. | Polar aprotic solvents enhance nucleophilicity |
| Hydrolysis of nitrile | Sodium hydroxide | Methanol | Elevated temperature (100°C) required |
| Oxalyl chloride activation | None | Diethyl ether | Low temperature control critical |
Stereochemical Considerations
The mesylation and subsequent malonate displacement proceed with inversion of stereochemistry at the chiral center, which must be accounted for in planning synthetic routes.
Hydrolysis of nitrile precursors preserves the stereochemistry of the starting material, making it a preferred route when stereochemical integrity is critical.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Mesylation + Malonate Displacement | tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Methanesulfonyl chloride, diethyl malonate, KtBuO, hydrolysis with KOH | Moderate to High | Inversion of stereochemistry; uses polar aprotic solvents |
| Nitrile Hydrolysis | (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | NaOH (30%), MeOH, 100°C, acidification | ~90 | Straightforward; preserves stereochemistry |
| Oxalyl Chloride Activation | Hydroxypyrrolidine dicarboxylate derivative | Oxalyl chloride, Et2O, 0°C to RT | 93 | High yield; rotameric mixture observed |
Research Findings and Practical Notes
The mesylation/malonate displacement method is well-suited for large-scale synthesis due to the availability of starting materials and robustness of conditions but requires careful control of stereochemistry.
The nitrile hydrolysis route offers a high-yielding, mild alternative with straightforward purification, making it attractive for research-scale synthesis.
The oxalyl chloride method provides a high-yielding route from hydroxypyrrolidine derivatives, useful when such precursors are available.
Solvent choice impacts reaction rates and selectivity, with polar aprotic solvents favoring nucleophilic substitution and non-polar solvents favored for mesylation.
Protection of the pyrrolidine nitrogen with the Boc group is maintained throughout to prevent side reactions and facilitate purification.
Q & A
Basic: What are the key steps in synthesizing (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, and how are reaction conditions optimized?
The synthesis typically involves:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen to prevent unwanted side reactions .
- Ether linkage formation : Coupling the Boc-protected pyrrolidine with a glycolic acid derivative under Mitsunobu conditions or nucleophilic substitution .
- Deprotection and purification : Acidic removal of Boc (if required) and purification via column chromatography or preparative HPLC .
Optimization factors : Solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to minimize racemization), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of coupling agents) .
Basic: How is the structural integrity and purity of the compound validated experimentally?
- NMR spectroscopy : H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), pyrrolidine ring protons (δ 3.0–4.0 ppm), and acetic acid moiety (δ ~4.2 ppm for the ether-linked CH) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% by area) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = theoretical m/z ± 0.001) .
Advanced: How does the stereochemistry at the pyrrolidine ring influence biological activity, and what methods resolve enantiomeric impurities?
- Impact of (S)-configuration : The chiral center affects binding to enzymes (e.g., proteases) or receptors, as seen in analogs like (S)-configured Boc-pyrrolidine derivatives showing higher target affinity .
- Enantiomeric resolution :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
- X-ray crystallography : Resolves absolute configuration and confirms stereochemical assignment .
Advanced: What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (K, k/k) using immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding .
- In vitro enzyme assays : Monitor inhibition of target enzymes (e.g., proteases) via fluorogenic substrates .
Advanced: How do researchers address stability challenges under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 4–8) and analyze degradation via LC-MS. Boc groups are labile under acidic conditions (pH < 2) .
- Temperature-dependent stability : Store at 2–8°C (as recommended for analogs) to prevent hydrolysis of the ester/ether linkages .
- Lyophilization : For long-term storage, lyophilize in inert matrices (e.g., trehalose) to maintain stability .
Advanced: What comparative approaches are used to evaluate analogs with modified substituents (e.g., cyclopropyl vs. isopropyl groups)?
- Molecular docking : Compare binding poses of analogs with target proteins (e.g., using AutoDock Vina) to predict affinity differences .
- Bioactivity profiling : Test analogs in parallel assays (e.g., IC determination) to correlate structural changes (e.g., cyclopropyl’s rigidity) with potency .
- Computational QSAR : Build quantitative structure-activity relationship models to guide substituent optimization .
Advanced: How are contradictions in literature data on reaction yields or bioactivity resolved?
- Methodological replication : Reproduce protocols with strict control of variables (e.g., solvent grade, inert atmosphere) .
- Meta-analysis : Compare datasets across studies to identify outliers or trends (e.g., lower yields in non-polar solvents due to poor solubility) .
- Cross-validation : Validate bioactivity claims using orthogonal assays (e.g., SPR + enzyme inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
